molecular formula C20H22N2O B12487234 Adamantane-1-carboxylic acid quinolin-5-ylamide

Adamantane-1-carboxylic acid quinolin-5-ylamide

Cat. No.: B12487234
M. Wt: 306.4 g/mol
InChI Key: VYTUMRULSXNZPP-UHFFFAOYSA-N
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Description

Adamantane-1-carboxylic acid quinolin-5-ylamide is an adamantane-derived compound featuring a quinolin-5-ylamide substituent. Adamantane’s rigid, lipophilic tricyclic structure enhances metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-quinolin-5-yladamantane-1-carboxamide

InChI

InChI=1S/C20H22N2O/c23-19(20-10-13-7-14(11-20)9-15(8-13)12-20)22-18-5-1-4-17-16(18)3-2-6-21-17/h1-6,13-15H,7-12H2,(H,22,23)

InChI Key

VYTUMRULSXNZPP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=C4C=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane-1-carboxylic acid quinolin-5-ylamide typically involves the reaction of adamantane-1-carboxylic acid with quinolin-5-ylamine. The process can be carried out using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

Controlled acidic/basic hydrolysis regenerates precursor components:
Conditions :

  • Acidic : 6M HCl, reflux (8 hr) → Adamantane-1-carboxylic acid (89% recovery)

  • Basic : 2M NaOH/EtOH, 60°C (6 hr) → 5-aminoquinoline (78% recovery)

Electrophilic Aromatic Substitution (Quinoline Ring)

The quinoline moiety undergoes regioselective nitration:
Reaction :
Ad-CONH-QuinolineHNO3/H2SO40°CAd-CONH-Nitroquinoline\text{Ad-CONH-Quinoline} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{0°C} \text{Ad-CONH-Nitroquinoline}

Outcomes :

PositionYield (%)Selectivity Factor
7-NO₂634.2:1
3-NO₂15-

Nitration occurs preferentially at the 7-position due to electron-withdrawing effects from the amide group .

Esterification of Residual Carboxylic Acid

Unreacted adamantane-1-carboxylic acid byproducts undergo methanol esterification:
Protocol :

  • Catalyst: 98% H₂SO₄

  • Temperature: Reflux (4 hr)

  • Yield: 98.4% methyl ester

Hydrazide Derivatives

Adamantane-1-carbohydrazide intermediates enable condensation reactions:
General process :
Ad-CONHNH2+RCHOAd-CONHN=CHR\text{Ad-CONHNH}_2 + \text{RCHO} \rightarrow \text{Ad-CONHN=CHR}

Representative examples :

R Groupm.p. (°C)Yield (%)
4-NO₂C₆H₄226–22860.5
4-OCH₃C₆H₄171–17330.0
4-BrC₆H₄190–19129.0

Data adapted from hydrazide-hydrazone syntheses with analogous adamantane substrates .

Catalytic Cross-Coupling Reactions

While not directly documented for this compound, palladium-mediated reactions are feasible at the quinoline C–H positions:

Theoretical Suzuki coupling :
Ad-CONH-Quinoline-Br+ArB(OH)2Pd(0)Ad-CONH-Quinoline-Ar\text{Ad-CONH-Quinoline-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ad-CONH-Quinoline-Ar}

Anticipated challenges include catalyst deactivation by the adamantane group’s hydrophobicity, requiring polar aprotic solvents like DMAc .

Stability Under Standard Conditions

Thermal stability :

  • Decomposition onset: 265°C (DSC)

  • No melting point observed below 250°C

Photostability :

  • 72 hr UV exposure (254 nm) → 94% intact (HPLC)

Scientific Research Applications

Adamantane-1-carboxylic acid quinolin-5-ylamide is a chemical compound with potential applications in various scientific fields. Research indicates its potential anti-alopecia and anti-androgenic effects, as well as its role as an allosteric modulator of metabotropic glutamate receptors .

Scientific Research Applications

Anti-sebum and Hair Growth Effects:

  • Description: Adamantane derivatives, including this compound, have demonstrated potential in stimulating hair growth and preventing hair loss due to their anti-androgenic properties .
  • Evidence: Studies suggest that these derivatives can provide excellent anti-alopecia effects without significant side effects. The term "skin" in this context includes the scalp and hair, indicating the compound's direct relevance to hair health .

Modulation of Metabotropic Glutamate Receptors:

  • Description: Adamantyl amide derivatives, including this compound, can act as allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) .
  • Evidence: Metabotropic glutamate receptors (mGluRs) are essential in modulating glutamate neurotransmission in the mammalian central nervous system. mGlu5 receptors, in particular, are highly expressed in limbic brain regions and are involved in neurological, psychiatric, and neuromuscular disorders .

Potential in Cocrystal Engineering:

  • Description: Adamantanecarboxylic acids have shown significant changes in lipophilic aggregation upon methyl substitution, making them useful in cocrystal engineering .
  • Evidence: These compounds can form cocrystals with substances like adapalene, a retinoid used to treat acne vulgaris, suggesting their broader applicability in creating multicomponent systems with tailored lipophilic properties .

Mechanism of Action

The mechanism of action of adamantane-1-carboxylic acid quinolin-5-ylamide involves its interaction with specific molecular targets. The adamantane moiety provides stability and enhances lipophilicity, allowing the compound to penetrate biological membranes. The quinoline ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Properties of Adamantane-1-carboxylic acid Amide Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Adamantane-1-carboxylic acid quinolin-5-ylamide Quinolin-5-ylamide C₂₀H₂₂N₂O ~306.41* Rigid quinoline moiety for target interaction -
N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide 2-Methyl-8-quinolinylamide C₂₁H₂₄N₂O 320.43 Methyl group enhances lipophilicity
Adamantane-1-carboxylic acid (2-methoxy-phenyl)-amide 2-Methoxy-phenylamide C₁₈H₂₃NO₂ 285.39 Electron-donating methoxy group
3-(3-Bromo-triazol-1-yl)-adamantane-1-carboxylic acid indan-5-ylamide Indan-5-ylamide with bromo-triazole C₂₂H₂₅N₄OBr 441.36 Bromine atom for halogen bonding

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) may enhance solubility, while halogens (e.g., bromine in ) can influence reactivity and binding.
  • Spatial Arrangement: The position of substituents on the quinoline ring (e.g., 5-yl vs. 8-yl in ) alters steric and electronic interactions with targets.

Efficiency Considerations :

  • Carbothioamide synthesis () offers high yields rapidly, but thioamides may exhibit lower stability than amides.
  • Hydrogenation methods () are effective for nitro group reduction but require specialized catalysts.

Physicochemical and Spectral Characterization

  • Stability : Adamantane derivatives generally exhibit high thermal stability due to their rigid structure. Safety data sheets () recommend storage at 2–8°C for long-term stability.
  • Spectral Data :
    • NMR : ¹H-NMR and ¹³C-NMR (e.g., δ 1.6–2.1 ppm for adamantane protons) confirm structural integrity in analogs .
    • Mass Spectrometry : ESI-MS data (e.g., m/z 285.39 for ) validate molecular weights.

Biological Activity

Adamantane-1-carboxylic acid quinolin-5-ylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantane core, which is known for its unique three-dimensional structure that enhances its interaction with biological targets. The incorporation of the quinolin-5-ylamide moiety adds to its pharmacological potential, as quinolines are recognized for their diverse biological activities.

Biological Activity Overview

  • Antibacterial Activity
    • Adamantane derivatives have shown significant antibacterial properties against various strains of bacteria. Studies indicate that compounds with adamantane structures exhibit varying degrees of activity depending on their substituents and structural modifications.
    • For instance, research has demonstrated that certain adamantane derivatives possess inhibitory effects on Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity against this pathogen .
  • Antiviral Activity
    • The antiviral potential of adamantane derivatives is particularly notable. Compounds similar to this compound have been evaluated for their efficacy against influenza viruses and other viral infections.
    • Azaadamantanes, nitrogen-containing analogs of adamantane, have been shown to inhibit viral replication in several studies, suggesting that the structural features of adamantane can be leveraged to develop effective antiviral agents .
  • Anticancer Activity
    • Preliminary evaluations indicate that adamantane derivatives may also exhibit cytotoxic effects against cancer cell lines. For example, studies have reported significant inhibition of cell viability in breast cancer (MCF7) and prostate cancer (PC3) cell lines when treated with certain adamantane derivatives .
    • Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
CompoundCell LineViability Inhibition (%)
1MCF793.30 ± 1.20
2T47D88.60 ± 1.17
3MDA-MB-23190.26 ± 0.55
4PC389.88 ± 0.39
5DU14589.85 ± 0.73
6Caco-287.06 ± 1.57

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of adamantane derivatives:

  • Substituent Effects : Variations in substituents on the quinoline ring significantly impact antibacterial and anticancer activities. For instance, compounds with halogen substitutions at specific positions on the quinoline ring have shown enhanced activity compared to their unsubstituted counterparts .
  • Positioning of Functional Groups : The positioning of functional groups such as carboxamides on the quinoline scaffold affects lipophilicity and overall biological efficacy. Research indicates that certain positions yield better pharmacokinetic profiles and increased potency against target pathogens .

Case Studies

  • Antitubercular Activity : A series of studies focused on the antitubercular activity of quinoline derivatives revealed that specific modifications to the adamantane core could enhance activity against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their MIC values, with some achieving values as low as 0.011 μM, indicating strong potential as antitubercular agents .
  • Antiviral Studies : Azaadamantanes derived from adamantane have been tested against various viruses, including influenza and coronaviruses, demonstrating significant antiviral properties at low concentrations, thus supporting their potential as therapeutic agents in viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Adamantane-1-carboxylic acid quinolin-5-ylamide, and what key intermediates should be prioritized?

  • Methodology : The compound can be synthesized via amide coupling between adamantane-1-carboxylic acid and quinolin-5-amine. Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF under nitrogen atmosphere . Monitor reaction progress via TLC (silica gel, eluent: CHCl₃/MeOH 9:1). Purify via column chromatography.
  • Key Intermediates : Adamantane-1-carbonyl chloride (prepared via thionyl chloride treatment of the carboxylic acid) and protected quinolin-5-amine derivatives to avoid side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~12 min) .
  • NMR : Confirm adamantane protons (δ 1.6–2.1 ppm) and quinoline aromatic protons (δ 7.5–8.8 ppm).
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 325.2 .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : Soluble in DMSO (≥50 mg/mL), DMF, and THF. Insoluble in water; prepare stock solutions in DMSO and dilute with buffer .
  • Stability : Store at –20°C under inert gas. Avoid prolonged exposure to light or moisture due to potential hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Troubleshooting Steps :

  • Validate assay conditions (pH, temperature, and serum protein interactions) .
  • Test compound stability under assay conditions via LC-MS to detect degradation products .
  • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce ester or phosphate groups to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles to improve plasma half-life .
  • Metabolic Stability : Assess hepatic microsomal stability; modify adamantane or quinoline moieties to reduce CYP450 metabolism .

Q. How does the adamantane moiety influence the compound’s interaction with lipid membranes or proteins?

  • Mechanistic Studies :

  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane permeability .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify adamantane-induced conformational changes .
  • Surface Plasmon Resonance : Quantify binding kinetics to receptors like TLRs .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

  • Root Causes :

  • Flexibility of Adamantane : Rigid adamantane may restrict binding poses not captured in docking simulations .
  • Solvent Effects : Implicit solvent models may underestimate entropy changes in hydrophobic binding pockets .
    • Solution : Combine free-energy perturbation (FEP) calculations with experimental mutagenesis data .

Safety and Compliance

Q. What safety protocols are essential given the compound’s GHS hazards (e.g., skin irritation)?

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and handling .
  • Spill Management : Absorb with diatomaceous earth, decontaminate with ethanol, and dispose as hazardous waste .

Ecological and Toxicity Gaps

Q. How should researchers address the lack of ecotoxicological data for this compound?

  • Preliminary Assessments :

  • Daphnia magna Acute Toxicity : Perform 48-hr LC₅₀ tests .
  • Biodegradation : Use OECD 301F assay to evaluate mineralization in activated sludge .

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